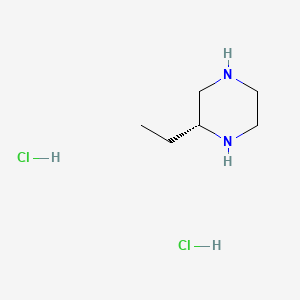
(R)-2-ethylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-ethylpiperazine dihydrochloride is a chiral compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-ethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-2-ethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-alkylated piperazines, N-acylated piperazines, and piperazine N-oxides.
科学的研究の応用
®-2-ethylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of ®-2-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The nitrogen atoms in the piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Piperazine: A simpler analog with a similar structure but lacking the ethyl group.
N-methylpiperazine: Contains a methyl group instead of an ethyl group.
1,4-diazepane: A seven-membered ring analog with similar nitrogen positioning.
Uniqueness
®-2-ethylpiperazine dihydrochloride is unique due to its chiral nature and the presence of the ethyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for the development of enantioselective drugs and other specialized applications .
特性
CAS番号 |
438050-07-8 |
|---|---|
分子式 |
C6H15ClN2 |
分子量 |
150.65 g/mol |
IUPAC名 |
(2R)-2-ethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChIキー |
MZIHMYOOFAOMJA-FYZOBXCZSA-N |
SMILES |
CCC1CNCCN1.Cl.Cl |
異性体SMILES |
CC[C@@H]1CNCCN1.Cl |
正規SMILES |
CCC1CNCCN1.Cl |
同義語 |
(2R)-2-Ethylpiperazine dihydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















